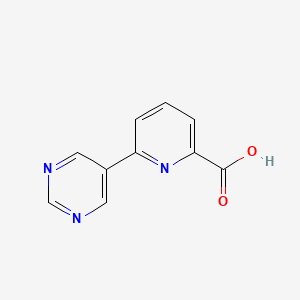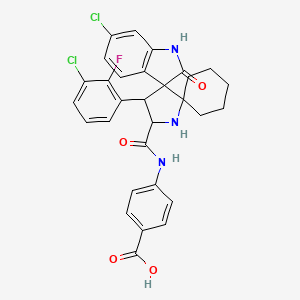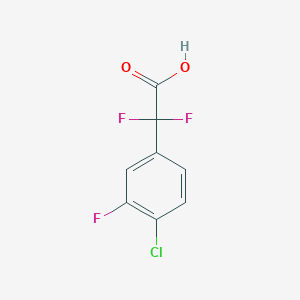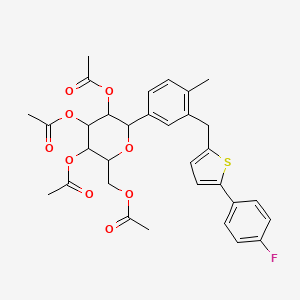
6-(Pyrimidin-5-yl)picolinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Pyrimidin-5-yl)picolinic acid is an organic compound that features a pyrimidine ring attached to a picolinic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Pyrimidin-5-yl)picolinic acid typically involves the condensation of pyrimidine derivatives with picolinic acid under specific reaction conditions. One common method involves the use of carboxylic acid chlorides and terminal alkynes under Sonogashira conditions . Another approach includes the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions .
Industrial Production Methods: For large-scale production, methods that are cost-effective and environmentally friendly are preferred. One such method involves the oxidation of 2-methylpyridine using potassium permanganate (KMnO4) to produce picolinic acid, which can then be further reacted to form this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 6-(Pyrimidin-5-yl)picolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine and picolinic acid moieties.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) is commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Acid chlorides and alkynes under Sonogashira conditions are typical reagents.
Major Products: The major products formed from these reactions include various substituted pyrimidine and picolinic acid derivatives, which can have different functional groups attached depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
6-(Pyrimidin-5-yl)picolinic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-(Pyrimidin-5-yl)picolinic acid involves its interaction with zinc finger proteins (ZFPs). By binding to ZFPs, the compound disrupts zinc binding, which inhibits the function of these proteins. This mechanism is particularly effective in inhibiting viral replication and packaging, making it a potent antiviral agent .
Comparaison Avec Des Composés Similaires
Picolinic Acid: A derivative of pyridine with a carboxylic acid substituent at the 2-position.
Pyrimidine Derivatives: Compounds such as pyrido[2,3-d]pyrimidines and pyrimido[4,5-d]pyrimidines.
Uniqueness: 6-(Pyrimidin-5-yl)picolinic acid is unique due to its dual functional groups, which allow it to participate in a variety of chemical reactions and biological interactions. Its ability to inhibit viral entry by targeting zinc finger proteins sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C10H7N3O2 |
|---|---|
Poids moléculaire |
201.18 g/mol |
Nom IUPAC |
6-pyrimidin-5-ylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H7N3O2/c14-10(15)9-3-1-2-8(13-9)7-4-11-6-12-5-7/h1-6H,(H,14,15) |
Clé InChI |
UVGRSICWBATXBD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1)C(=O)O)C2=CN=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Oxo-3-sulfo-6-(1-sulfooxyethyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B15126508.png)


![[(4R,6R,7S,8R)-7-methoxy-12-methyl-10,13-dioxo-11-(propylamino)-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate](/img/structure/B15126533.png)
![3-[25-(4-aminobutyl)-43-(2-aminoethyl)-40-(3-carbamimidamidopropyl)-55-(hydroxymethyl)-10,31,37-tris[(4-hydroxyphenyl)methyl]-7-(1H-imidazol-5-ylmethyl)-4,52-dimethyl-3,8,11,17,23,26,29,32,35,38,39,42,45,51,54,57-hexadecaoxo-59,60-dithia-2,5,6,9,12,18,24,27,30,33,36,41,44,50,53,56-hexadecazapentacyclo[32.23.4.012,16.018,22.046,50]henhexacontan-28-yl]propanamide](/img/structure/B15126537.png)


![2-(Hydroxymethyl)-6-[[2-(hydroxymethyl)-5-methoxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]oxane-3,4,5-triol](/img/structure/B15126559.png)
![N,N-bis(1-naphthalen-1-ylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B15126571.png)
![6-[[7-Chloro-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15126575.png)
![[3,4,5-Trihydroxy-6-(5-hydroxy-2-methyl-4-oxochromen-7-yl)oxyoxan-2-yl]methyl 4-(2-hydroxypropan-2-yl)cyclohexene-1-carboxylate](/img/structure/B15126583.png)

![13-Methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol;phosphoric acid](/img/structure/B15126609.png)

